Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Description
Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
The chemical scaffold of benzo[d]thiazol-2-yl derivatives has shown significant promise in antimicrobial and antifungal applications. For instance, compounds structurally related to benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as potent anti-mycobacterial chemotypes. This category includes a range of benzo[d]thiazole-2-carboxamides evaluated for their potential against Mycobacterium tuberculosis H37Rv strain, showing minimum inhibitory concentrations (MICs) in the low μM range, indicative of strong anti-tubercular potential with minimal cytotoxicity (S. Pancholia et al., 2016). Additionally, new pyridine derivatives incorporating 2-amino substituted benzothiazoles have exhibited variable and modest antimicrobial activities against bacterial and fungal strains, highlighting the scaffold's versatility in targeting different types of pathogens (N. Patel et al., 2011).
Antiproliferative and Anti-cancer Applications
Another significant area of application for benzo[d]thiazol-2-yl derivatives is in the development of anticancer agents. Studies have demonstrated the potential of these compounds in inhibiting the growth of various cancer cell lines. For example, compounds synthesized from 2-hydroxy-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-one and 7-hydroxy-5Hthiazolo[3,2-a]pyrimidin-5-one showed selective cytotoxicity against cancer cells over normal cells, with some derivatives exhibiting potent antiproliferative activity (P. Nagaraju et al., 2020). This suggests the therapeutic potential of benzo[d]thiazol-2-yl derivatives as novel anticancer drugs.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-10-13(2)21-19(20-12)25-14-6-5-9-23(11-14)18(24)17-22-15-7-3-4-8-16(15)26-17/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEOAMJEBLEGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.